(5-Bromo-6-methylpyridin-3-yl)boronic acid

CAS No.: 2225178-09-4

Cat. No.: VC13810577

Molecular Formula: C6H7BBrNO2

Molecular Weight: 215.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225178-09-4 |

|---|---|

| Molecular Formula | C6H7BBrNO2 |

| Molecular Weight | 215.84 g/mol |

| IUPAC Name | (5-bromo-6-methylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C6H7BBrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |

| Standard InChI Key | DQGDXNZOPUNCKT-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(N=C1)C)Br)(O)O |

| Canonical SMILES | B(C1=CC(=C(N=C1)C)Br)(O)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

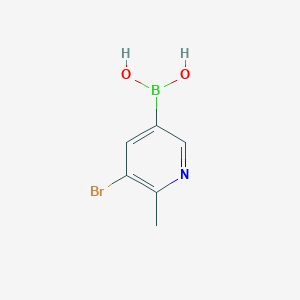

The molecular structure of (5-bromo-6-methylpyridin-3-yl)boronic acid (CAS No. 2225178-09-4) consists of a pyridine ring substituted with a boronic acid group (-B(OH)₂) at position 3, a bromine atom at position 5, and a methyl group at position 6. The IUPAC name is (5-bromo-6-methylpyridin-3-yl)boronic acid, and its molecular formula is C₆H₇BBrNO₂, with a molecular weight of 215.84 g/mol . The compound’s planar pyridine ring and substituents contribute to its electronic and steric profile, which influences its reactivity in cross-coupling reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BBrNO₂ |

| Molecular Weight | 215.84 g/mol |

| CAS Number | 2225178-09-4 |

| SMILES Notation | B(C1=CC(=C(N=C1)C)Br)(O)O |

| InChI Key | DQGDXNZOPUNCKT-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm its structure. The bromine atom induces deshielding effects in the pyridine ring, observable in ¹H NMR spectra as distinct splitting patterns.

Electronic and Steric Effects

The bromine atom’s electron-withdrawing nature reduces electron density at the 5-position, enhancing the boronic acid group’s electrophilicity. Conversely, the methyl group at the 6-position introduces steric hindrance, which can modulate reaction kinetics by slowing undesired side reactions. This balance of electronic and steric effects makes the compound highly versatile in catalytic systems.

Synthesis Methods

Palladium-Catalyzed Borylation

The most common synthesis route involves palladium-catalyzed borylation of 5-bromo-6-methylpyridine. This method employs bis(pinacolato)diboron as the boron source and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of a base such as potassium acetate. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) at temperatures ranging from 80°C to 100°C.

Reaction Scheme:

Yields typically exceed 70%, with purity optimized via column chromatography or recrystallization.

Alternative Approaches

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in the Suzuki-Miyaura reaction, where it couples with aryl halides (e.g., bromobenzenes) to form biaryl structures. This reaction is pivotal in constructing pharmacophores for drugs targeting kinases and G protein-coupled receptors.

Mechanistic Overview:

-

Oxidative Addition: The palladium catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Transmetalation: The boronic acid transfers its boron group to the Pd(II) center.

-

Reductive Elimination: The Pd(0) intermediate facilitates C-C bond formation, regenerating the catalyst.

Chan-Lam Coupling

In Chan-Lam coupling, the compound reacts with amines or alcohols under oxidative conditions (e.g., Cu(OAc)₂, O₂) to form C-N or C-O bonds. This method is valuable for synthesizing heterocyclic compounds with applications in agrochemicals.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water. It is stable under inert conditions but hydrolyzes slowly in aqueous acidic or basic environments, necessitating anhydrous storage .

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a melting point of 158–162°C, with decomposition observed above 200°C .

Recent Research Advances

Medicinal Chemistry Applications

Recent studies highlight its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases. Derivatives exhibit nanomolar IC₅₀ values in preclinical models.

Materials Science Innovations

The compound has been integrated into conjugated polymers for organic light-emitting diodes (OLEDs), where its electron-deficient pyridine ring enhances charge transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume